![molecular formula C24H25FN2O2S B289322 2-[(3-fluorobenzyl)amino]-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289322.png)
2-[(3-fluorobenzyl)amino]-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
2-[(3-fluorobenzyl)amino]-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential medicinal properties. This compound is a member of the cyclohepta[b]thiophene family and has a unique chemical structure that makes it an attractive candidate for drug development.
Scientific Research Applications
2-[(3-fluorobenzyl)amino]-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has shown potential in several scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[(3-fluorobenzyl)amino]-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(3-fluorobenzyl)amino]-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in cancer cell growth and invasion. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, this compound has anti-oxidant properties, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(3-fluorobenzyl)amino]-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, more studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 2-[(3-fluorobenzyl)amino]-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its safety and efficacy in humans. In addition, more studies are needed to determine its potential as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 2-[(3-fluorobenzyl)amino]-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a promising compound with potential medicinal properties. Its unique chemical structure and biochemical and physiological effects make it an attractive candidate for drug development. While more research is needed to fully understand its mechanism of action and optimize its therapeutic potential, this compound has the potential to be a valuable therapeutic agent for cancer and inflammatory diseases.
Synthesis Methods
The synthesis method for 2-[(3-fluorobenzyl)amino]-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves several steps. The first step is the synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid, which is then converted to 2-(3-fluorobenzylamino)-3,4-dihydro-5,6,7,8-tetrahydrocyclohepta[b]thiophene-4-carboxamide. This intermediate is then converted to the final product, 2-[(3-fluorobenzyl)amino]-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide.
properties
Molecular Formula |
C24H25FN2O2S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methylamino]-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C24H25FN2O2S/c1-29-19-12-10-18(11-13-19)27-23(28)22-20-8-3-2-4-9-21(20)30-24(22)26-15-16-6-5-7-17(25)14-16/h5-7,10-14,26H,2-4,8-9,15H2,1H3,(H,27,28) |
InChI Key |
ZJBRREHUCMPNAQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCCC3)NCC4=CC(=CC=C4)F |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCCC3)NCC4=CC(=CC=C4)F |
Origin of Product |
United States |
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